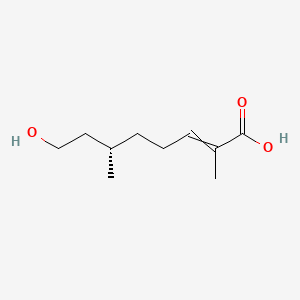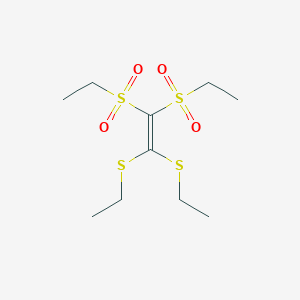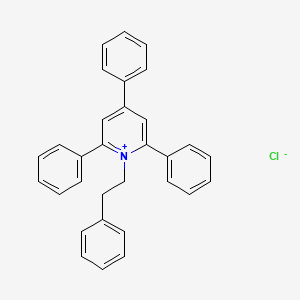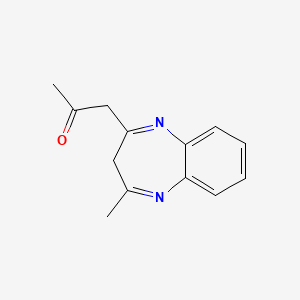
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a benzodiazepine core with a propan-2-one group attached, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. Flow chemistry platforms have been developed for the synthesis of various benzodiazepines, including this compound . These methods offer advantages such as improved reaction control, reduced waste, and enhanced safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound acts as a GABA modulator, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in its anxiolytic and sedative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one.
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-one.
Uniqueness
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its propan-2-one group may influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects.
Propriétés
Numéro CAS |
88465-97-8 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(2-methyl-3H-1,5-benzodiazepin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(8-10(2)16)15-13-6-4-3-5-12(13)14-9/h3-6H,7-8H2,1-2H3 |
Clé InChI |
GWWUSRAFAPEVHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C(C1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


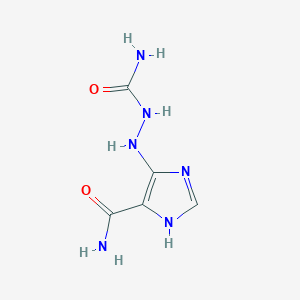
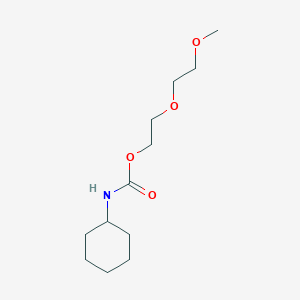
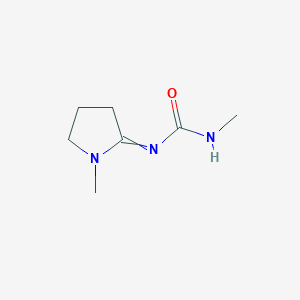
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
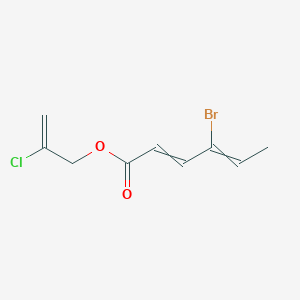
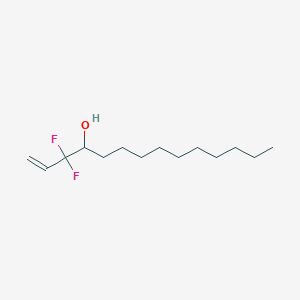
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
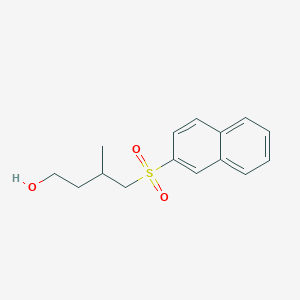
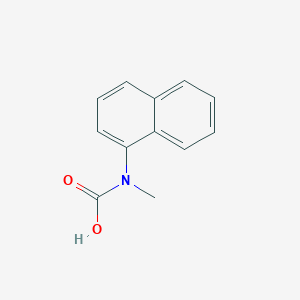
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
